molecular formula C10H7BrClN B13640038 8-Bromo-6-chloro-2-methylquinoline

8-Bromo-6-chloro-2-methylquinoline

Cat. No.: B13640038
M. Wt: 256.52 g/mol
InChI Key: MKVOEPYQBPNBHS-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2-methylquinoline is a quinoline derivative with the molecular formula C10H7BrClN.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-2-methylquinoline typically involves the bromination and chlorination of 2-methylquinoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis protocols, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloro-2-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative .

Scientific Research Applications

8-Bromo-6-chloro-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. In medicinal applications, it may interfere with DNA replication or protein synthesis in pathogens, leading to their inhibition or death .

Comparison with Similar Compounds

  • 8-Bromo-2-methylquinoline
  • 6-Chloro-2-methylquinoline
  • 8-Bromo-4-chloro-6-methylquinoline

Comparison: 8-Bromo-6-chloro-2-methylquinoline is unique due to the presence of both bromo and chloro substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

8-bromo-6-chloro-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-7-4-8(12)5-9(11)10(7)13-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVOEPYQBPNBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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